An In-Depth Technical Guide to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde
An In-Depth Technical Guide to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Phenolic Aldehyde
2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the realms of synthetic chemistry and drug discovery. Its unique structural arrangement, featuring a reactive aldehyde group ortho to a hydroxyl moiety and further decorated with methoxy and methyl groups, imparts a distinct chemical personality that makes it a valuable synthon for the construction of more complex molecular architectures. While its close analogue, 2-hydroxy-4-methoxybenzaldehyde, has been more extensively studied, the introduction of a methyl group at the C5 position offers a nuanced modification that can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the known chemical properties of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, offering insights into its synthesis, characterization, and potential applications for professionals in the scientific community.
Physicochemical Properties: A Quantitative Overview
The fundamental chemical and physical characteristics of a compound are paramount to its application in research and development. For 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, these properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 84422-52-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Appearance | Powder/Solid | [1] |
| Melting Point | 71-75 °C | [1] |
| InChI | 1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3 | [1] |
| InChIKey | JIJCMVYESVILGN-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C(=O)O)C=C1)OC |
Synthesis Strategies: The Art of Formylation
Conceptual Synthetic Pathway: A Logical Flow
Caption: Conceptual synthetic routes to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.
The Reimer-Tiemann Reaction: A Dichlorocarbene Approach
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[4][5][6] It typically involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[6]
Mechanism Insight:
-
Deprotonation: The strong base deprotonates the phenol to form a more nucleophilic phenoxide ion.
-
Carbene Formation: The base also reacts with chloroform to generate dichlorocarbene.
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Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the sterically less hindered ortho position.
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Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to yield the aldehyde.
For the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, the starting material would be 4-methoxy-3-methylphenol. The hydroxyl group would direct the formylation to the ortho position (C2), yielding the desired product.
The Duff Reaction: A Hexamethylenetetramine Route
The Duff reaction offers an alternative pathway for the ortho-formylation of phenols, utilizing hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, often glycerol or acetic acid.[1][2][3]
Mechanism Insight:
-
Iminium Ion Formation: Hexamethylenetetramine, in the acidic medium, generates an electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading to the formation of an aminomethylated intermediate.
-
Hydrolysis: Subsequent hydrolysis of this intermediate furnishes the final aldehyde product.
Similar to the Reimer-Tiemann reaction, the hydroxyl group of 4-methoxy-3-methylphenol would direct the formylation to the ortho position. The choice between the Reimer-Tiemann and Duff reactions would depend on factors such as substrate compatibility, desired yield, and reaction conditions.
Spectroscopic Characterization: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), two aromatic protons (as singlets or doublets in the aromatic region, 6.5-8.0 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.1-2.3 ppm).
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¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde (around 190-200 ppm), signals for the aromatic carbons (in the range of 100-165 ppm, with carbons attached to oxygen appearing at lower field), a signal for the methoxy carbon (around 55-60 ppm), and a signal for the methyl carbon (around 15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
A sharp C=O stretching band for the aldehyde carbonyl group (around 1650-1700 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons (around 2900-3100 cm⁻¹).
-
C-O stretching bands for the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).
-
Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 166.18. Common fragmentation patterns for benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments.
Potential Applications in Drug Discovery and Development
While specific biological activities of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde are not extensively documented, its structural motifs are present in a variety of biologically active natural products and synthetic compounds. Phenolic aldehydes, in general, are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
The parent compound, 2-hydroxy-4-methoxybenzaldehyde, has been investigated for its potential as an antifungal agent, demonstrating the ability to disrupt the cell membranes of certain fungi and inhibit the biosynthesis of mycotoxins.[7] It is plausible that the addition of a methyl group in 2-Hydroxy-4-methoxy-5-methylbenzaldehyde could modulate this activity, potentially enhancing its potency or altering its spectrum of activity.
Furthermore, the aldehyde and hydroxyl functionalities provide reactive handles for further chemical modification, making it an attractive scaffold for the synthesis of compound libraries in drug discovery programs. It can serve as a key intermediate in the synthesis of more complex heterocyclic systems and other derivatives with potential therapeutic applications.
Workflow for Exploring Bioactivity
Caption: A generalized workflow for the exploration of the biological activity of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.
Safety and Handling
Based on available supplier safety data, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion and Future Perspectives
2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a phenolic aldehyde with a unique substitution pattern that holds promise as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental and biological data remain relatively scarce in the public domain, its structural relationship to other biologically active compounds suggests that it is a worthy candidate for further investigation. Future research efforts should focus on the development of efficient and regioselective synthetic protocols, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activity profile. Such studies will undoubtedly unlock the full potential of this intriguing molecule and pave the way for its application in the development of novel therapeutics and other valuable chemical entities.
References
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2-hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6 - Sigma-Aldrich.
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84422-52-6|2-Hydroxy-4-methoxy-5-methylbenzaldehyde|BLD Pharm.
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Duff Reaction - SynArchive.
-
Exploring the Reimer-Tiemann Reaction: History and Scope - Wiley Online Library.
-
The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis.
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen Overseas.
-
2-hydroxy-4-methoxy-5-methylbenzaldehyde - MilliporeSigma.
-
Reimer–Tiemann reaction - Wikipedia.
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC.
Sources
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. synarchive.com [synarchive.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
